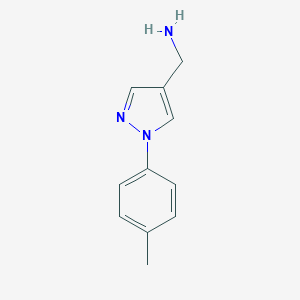

(1-p-tolyl-1H-pyrazol-4-yl)methanamine

Descripción

(1-p-Tolyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound featuring a methanamine group at the 4-position of the pyrazole ring and a para-tolyl (p-tolyl) substituent at the 1-position (Figure 1). The p-tolyl group (a methyl-substituted phenyl) confers hydrophobicity and moderate electron-donating properties, while the methanamine moiety provides a primary amine functional group, enabling hydrogen bonding and salt formation.

Propiedades

Número CAS |

400876-79-1 |

|---|---|

Fórmula molecular |

C11H13N3 |

Peso molecular |

187.24g/mol |

Nombre IUPAC |

[1-(4-methylphenyl)pyrazol-4-yl]methanamine |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |

Clave InChI |

RCNOGBTYXWGREU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)CN |

SMILES canónico |

CC1=CC=C(C=C1)N2C=C(C=N2)CN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following sections compare (1-p-tolyl-1H-pyrazol-4-yl)methanamine with structurally related compounds, focusing on substituent variations, synthetic routes, and physicochemical implications.

Variations in Aryl/Substituent Groups

a) N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y)

- Structure : Replaces the p-tolyl group with a phenyl ring and introduces an N-methyl group on the methanamine.

- Key Differences: Lipophilicity: The absence of the methyl group on the phenyl ring reduces hydrophobicity compared to the p-tolyl derivative.

- Synthesis : Derived via Suzuki coupling and nitrile reduction .

b) [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

- Structure : Incorporates a pyridinyl group at the 3-position and phenyl at the 1-position.

- Key Differences :

- Electronic Effects : The pyridinyl nitrogen introduces electron-withdrawing character, altering electronic distribution across the pyrazole ring.

- Solubility : The basic pyridine nitrogen may enhance aqueous solubility compared to purely aromatic systems.

- Applications : Explored in kinase inhibitor research due to its heteroaromatic motif .

c) 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine

Heterocyclic Modifications

a) (5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine

- Structure : Replaces pyrazole with a thiophene ring and includes a trifluoromethoxyphenyl group.

- Key Differences :

b) Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives

- Structure : Fused pyrazolopyrimidine core with a hydrazine substituent.

- Key Differences :

Alkyl and Cycloalkyl Derivatives

a) 1-(5-Cyclopropyl-1H-pyrazol-4-yl)methanamine Dihydrochloride

- Structure : Cyclopropyl substituent at the 5-position.

- Synthesis: Prepared via dihydrochloride salt formation for improved crystallinity .

b) (Hexahydro-1H-pyrrolizin-7a-yl)methanamine

Structural and Property Comparison Table

Notes

- All compounds retain the methanamine core, emphasizing its role as a versatile pharmacophore.

- Substituent variations directly influence electronic, steric, and solubility profiles, guiding structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.